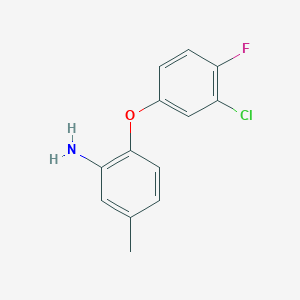

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine

Description

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine is an aromatic amine derivative featuring a 3-chloro-4-fluorophenoxy substituent and a methyl group at the 5-position of the benzene ring. The compound’s core structure is characterized by halogenated (Cl, F) and alkyl (CH₃) groups, which influence electronic properties and biological interactions .

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-8-2-5-13(12(16)6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSDAMNLIZOJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine typically involves the reaction of 3-chloro-4-fluorophenol with 5-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Differences and Implications

Electronic and Steric Effects

- Thienopyrimidine Derivative (): The thienopyrimidine core introduces aromatic heterocyclic character, enhancing π-π stacking interactions in biological systems. This structural feature is absent in the target compound, which may limit its utility in kinase inhibition studies compared to the thienopyrimidine analogue.

- However, nitro groups are often associated with metabolic instability, contrasting with the methyl group in the target compound, which offers steric bulk without significant electronic perturbation.

- Trifluoromethyl/Methoxy Derivative () : The -CF₃ group enhances lipophilicity and metabolic stability, while the methoxy group introduces hydrogen-bonding capacity. These features could improve bioavailability compared to the target compound’s simpler substituents.

Physicochemical Properties

- The absence of melting point data for the target compound limits direct comparisons.

- The nitroaniline derivative’s purity (95%) is lower than typical pharmaceutical standards (≥98%), indicating possible challenges in synthesis or purification .

Commercial Relevance

- The hydrochloride salt derivatives of related compounds (e.g., {[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine) are supplied globally by vendors in India, China, and France, highlighting industrial interest in halogenated phenylamine scaffolds .

Biological Activity

2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine, also known by its CAS number 946773-77-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₂ClFNO

- Molecular Weight : 251.69 g/mol

- Canonical SMILES : Cc1ccc(cc1)N(c2cc(cc(c2)Cl)F)O

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Tyrosinase Inhibition : Research indicates that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This activity could have implications for treating hyperpigmentation disorders and neurodegenerative diseases associated with melanin overproduction .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, with effective suppression of tumor growth in animal models .

- Anti-inflammatory Effects : The compound's structural features may also contribute to anti-inflammatory activities, potentially by inhibiting cyclooxygenase (COX) enzymes which play a critical role in inflammatory processes .

Biological Activity Data Table

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing new compounds containing the 3-chloro-4-fluorophenyl fragment demonstrated enhanced inhibition of tyrosinase compared to reference compounds. Molecular docking studies supported these findings, indicating that the structural features of the compound favor binding to the active site of tyrosinase .

Case Study 2: Anticancer Properties

In vivo studies involving tumor-bearing mice showed that treatment with this compound resulted in significant tumor size reduction. Flow cytometry analyses revealed that the compound promotes apoptosis in MCF cell lines, suggesting potential as an anticancer agent .

Case Study 3: Anti-inflammatory Activity

Research indicated that derivatives of this compound exhibit varying degrees of COX inhibition, with significant effects observed at micromolar concentrations. These findings suggest its potential as a therapeutic agent for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.